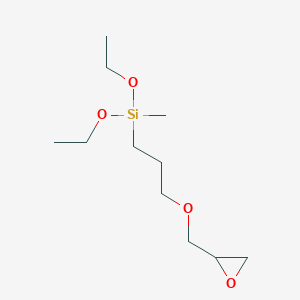
3-甲基呋喃
描述
3-Methylfuran is an organic compound with the formula C5H6O . It is a member of the class of furans that is furan in which the hydrogen at position 3 is replaced by a methyl group . It is a volatile organic compound (VOCs) used as a potential non-intrusive tool for screening of lung cancer .
Synthesis Analysis
The synthesis of 3-Methylfuran involves several steps . The process starts with a stirred solution of 4,4-dimethoxy-2-butanone and methyl chloroacetate, to which MeONa is added at -5°C under a N2 atmosphere. The resulting solution is stirred at -5°C for 2 hours, and at room temperature overnight .Molecular Structure Analysis
The molecular structure of 3-Methylfuran consists of a five-membered ring containing an oxygen atom and a methyl group attached to the third carbon atom .Chemical Reactions Analysis
The main reaction products obtained were chlorinated methylfuranones and hydroxy-methylfuranones in the reaction of 3-methylfuran with Cl atoms . In the reaction of 3-methylfuran with OH and NO3 radicals, 2-methylbutenedial, 3-methyl-2,5-furanodione and hydroxy-methylfuranones were formed .Physical And Chemical Properties Analysis
3-Methylfuran has a molar mass of 82.102 g·mol−1 . It has a density of 0.9±0.1 g/cm3, a boiling point of 66.9±9.0 °C at 760 mmHg, and a vapour pressure of 161.0±0.1 mmHg at 25°C .科学研究应用
Atmospheric Chemistry
3-Methylfuran is a volatile organic compound that plays a role in atmospheric chemistry. It is involved in the formation of secondary organic aerosols when it reacts with atmospheric oxidants . These aerosols can affect climate and air quality, making the study of 3-Methylfuran’s behavior in the atmosphere crucial for environmental research.
Food Chemistry
In the food industry, 3-Methylfuran is a compound that forms during thermal processing such as cooking and pasteurization. It is found in various foodstuffs like coffee, chicory, and chocolate, and its levels are monitored due to potential health risks associated with its consumption . Analytical methods like HS-SPME-GC-MS are used for its quantification in food products .
Pharmaceutical Research
3-Methylfuran is studied for its role in pharmaceuticals, particularly concerning its metabolism and potential toxicity. Research includes identifying no-observed adverse effect levels for hepatotoxicity and characterizing non-neoplastic effects . Understanding its behavior in biological systems is vital for drug safety assessments.
Environmental Impact
The environmental impact of 3-Methylfuran is a subject of study due to its formation during the combustion of fossil fuels, waste, and biomass. Research focuses on its degradation kinetics and the products formed, which are essential for assessing its environmental footprint and developing mitigation strategies .
Materials Science
In materials science, 3-Methylfuran is investigated for its spectroscopic properties. Studies involve millimeter-wave spectroscopy of methylfuran isomers to understand the influence of the electronic environment on the internal rotation of the methyl group . This research can lead to advancements in materials characterization techniques.
Chemical Synthesis
3-Methylfuran is used in chemical synthesis as a building block for creating various organic compounds. Its reactivity is exploited in synthesizing heterocyclic compounds, and it serves as a precursor in multiple synthetic routes . The development of new synthetic methods involving 3-Methylfuran contributes to the field of organic chemistry.
Analytical Chemistry
In analytical chemistry, 3-Methylfuran is a compound of interest due to its presence in various samples requiring analysis. It is used as a standard in chromatographic methods to identify and quantify its presence in complex mixtures . Its study aids in the development of more accurate and sensitive analytical techniques.
Toxicology Research
Toxicology research on 3-Methylfuran examines its potential health effects. Studies involve acute inhalation toxicity, the impact on liver and kidney function, and the development of mitigation strategies against its toxicity . This research is critical for understanding the risks associated with exposure to 3-Methylfuran and for ensuring public health safety.
作用机制
Target of Action
3-Methylfuran is an organic compound that primarily targets the respiratory system . It is formed from the gas-phase reaction of hydroxyl radical with isoprene . In mice, it has been found to be toxic by inhalation .
Mode of Action
The mode of action of 3-Methylfuran involves its interaction with hydroxyl and nitrate radicals . This interaction leads to the formation of secondary organic aerosol (SOA), a type of air pollutant . The reaction of 3-Methylfuran with these radicals can lead to the formation of SOA, highlighting the importance of higher-generation or multiphase reactions to aerosol formation .
Biochemical Pathways
The biochemical pathways affected by 3-Methylfuran involve the oxidation of the compound . This oxidation process leads to the formation of secondary organic aerosols . The reaction of 3-Methylfuran with nitrate radicals leads to the formation of SOA, with SOA yield ranging from 1.6 to 2.4% for organic mass loading .
Pharmacokinetics
It is known that the compound is formed from the gas-phase reaction of hydroxyl radical with isoprene . More research is needed to fully understand the ADME properties of 3-Methylfuran and their impact on bioavailability.
Result of Action
The result of the action of 3-Methylfuran is the formation of secondary organic aerosols . These aerosols are a type of air pollutant that can have negative effects on air quality and human health . In mice, 3-Methylfuran has been found to be toxic by inhalation .
Action Environment
The action of 3-Methylfuran is influenced by environmental factors such as the presence of hydroxyl and nitrate radicals . These radicals are involved in the reaction that leads to the formation of secondary organic aerosols . The reaction is performed under dry conditions and with different initial concentrations of 3-Methylfuran .
安全和危害
未来方向
属性
IUPAC Name |
3-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239228 | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuran | |
CAS RN |
930-27-8 | |
| Record name | 3-Methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




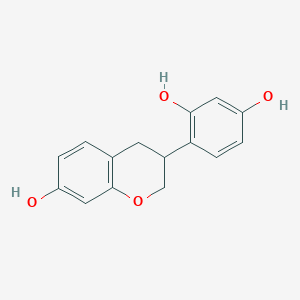
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
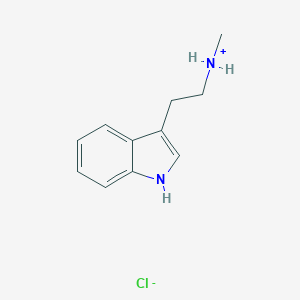

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
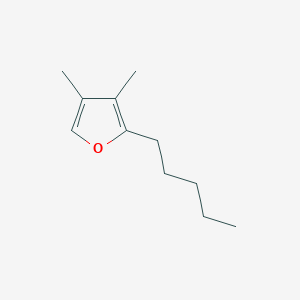
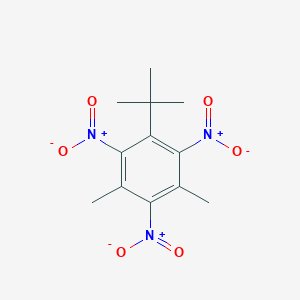
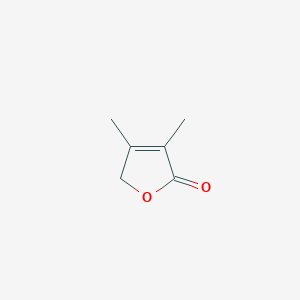
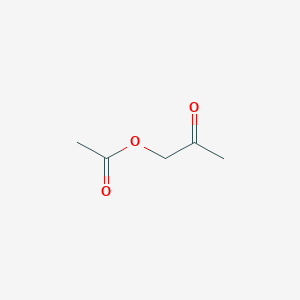
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

